2-(4-Nitrophenyl)ethanethioamide

Medicinal Chemistry Synthetic Chemistry Thioamide Reactivity

2-(4-Nitrophenyl)ethanethioamide is a primary thioamide building block featuring a para-nitrophenyl group with a methylene bridge. Unlike its N-aryl isomer (CAS 10319-77-4), it exhibits a lower LogP (2.65 vs 3.10) and higher PSA (103.93 vs 96.98 Ų), ensuring distinct solubility and binding profiles. Optimally deployed in Hantzsch-type thiazole cyclocondensations, it serves as a critical scaffold-hopping tool for SAR studies and a reference standard for HPLC method validation. Procure with confidence for reliable synthetic outcomes.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 76254-70-1
Cat. No. B1362299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethanethioamide
CAS76254-70-1
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=S)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2S/c9-8(13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2,(H2,9,13)
InChIKeyNTDKSXYIORROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)ethanethioamide (CAS 76254-70-1): Chemical Identity and Procurement Baseline


2-(4-Nitrophenyl)ethanethioamide (CAS 76254-70-1, C8H8N2O2S, MW 196.23) is a thioamide derivative characterized by a 4-nitrophenyl group linked via a methylene bridge (-CH2-) to a thioamide moiety (-C(S)NH2) . The compound exists as a yellow to brown crystalline solid with a predicted vapor pressure of 0.0±0.9 mmHg at 25°C and a boiling point of 387.3±44.0 °C at 760 mmHg . Its structure is defined by the para-nitro substitution pattern and the primary thioamide functional group, which together govern its reactivity profile as a synthetic building block in pharmaceutical and agrochemical research [1].

Procurement Risk Assessment: Why Generic Substitution of 2-(4-Nitrophenyl)ethanethioamide Fails


Substituting 2-(4-nitrophenyl)ethanethioamide with an apparently similar compound can critically alter experimental outcomes. This compound is distinct from its close positional isomer, 2-(3-nitrophenyl)ethanethioamide, which presents different electronic properties due to the meta-nitro substitution . More critically, it differs from its N-aryl constitutional isomer, N-(4-nitrophenyl)ethanethioamide (CAS 10319-77-4), which features a direct N-phenyl bond instead of a methylene bridge, resulting in a markedly different LogP (3.10 vs. 2.65) and polar surface area (PSA; 96.98 Ų vs. 103.93 Ų) that affect solubility and binding characteristics [1]. Even replacing it with a generic thioamide building block can introduce unwanted variations in LogD (e.g., ACD/LogD 1.67 at pH 7.4) and hydrogen-bonding capacity, which impacts downstream synthetic yields and product purity in both medicinal chemistry and materials science applications.

2-(4-Nitrophenyl)ethanethioamide (CAS 76254-70-1): Quantified Differentiation Evidence Guide


Structural Differentiation: 2-(4-Nitrophenyl)ethanethioamide vs. N-(4-Nitrophenyl)ethanethioamide

2-(4-Nitrophenyl)ethanethioamide is a primary thioamide linked via a methylene bridge to a 4-nitrophenyl ring. Its key constitutional isomer, N-(4-nitrophenyl)ethanethioamide (CAS 10319-77-4), is a secondary thioamide where the nitrogen is directly bonded to the aromatic ring [1]. This fundamental structural difference yields distinct physicochemical properties that influence reactivity and behavior in assays.

Medicinal Chemistry Synthetic Chemistry Thioamide Reactivity

Linkage Mode Differentiation: Methylene-Bridged vs. Directly Bonded Thioamide Analogs

The methylene (-CH2-) bridge in 2-(4-nitrophenyl)ethanethioamide introduces conformational flexibility and alters the electronic communication between the nitrophenyl ring and the thioamide group compared to analogs with a direct N-aryl bond or a longer alkyl linker [1]. This affects both its physicochemical profile and its potential as a synthetic intermediate.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Differentiation from Related Thioamide Pharmacophores: 4-Nitrophenyl Thioether Class Activity

While 2-(4-nitrophenyl)ethanethioamide itself lacks published direct biological activity data, compounds containing the 4-nitrophenyl-thio motif have shown quantifiable antiviral activity. For example, N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide (RN-18) acts as an HIV-1 Vif antagonist [1]. This provides a class-level benchmark against which the methylene-bridged thioamide can be compared as a potential scaffold-hopping candidate with altered physicochemical and ADME properties (e.g., lower LogP of 2.65 vs. higher LogP expected for the thioether analog) [2].

Antiviral Research Medicinal Chemistry HIV-1 Vif Antagonism

Optimal Application Scenarios for 2-(4-Nitrophenyl)ethanethioamide (CAS 76254-70-1)


Medicinal Chemistry: Scaffold-Hopping for 4-Nitrophenyl-Containing Pharmacophores

In medicinal chemistry programs exploring 4-nitrophenyl-containing pharmacophores, this compound is optimally deployed as a scaffold-hopping tool. As established in Section 3, its methylene-bridged primary thioamide structure contrasts sharply with N-aryl thioamides (e.g., N-(4-nitrophenyl)ethanethioamide, CAS 10319-77-4) and thioether-linked analogs (e.g., RN-18 derivatives) [1]. The significantly lower predicted LogP (2.65 vs. 3.10) and higher PSA (103.93 Ų vs. 96.98 Ų) compared to the N-aryl isomer suggest improved aqueous solubility and a distinct pharmacokinetic profile [1]. Researchers can use it to systematically evaluate how the linker type and thioamide substitution pattern affect target binding, ADME properties, and overall SAR, particularly in antiviral or antimicrobial programs where the 4-nitrophenyl moiety is a key recognition element.

Synthetic Chemistry: Synthesis of 4-Nitrophenyl-Substituted Thiazoles

This compound is a key intermediate for synthesizing 4-nitrophenyl-substituted thiazoles via classical Hantzsch-type or related cyclocondensation reactions. Its primary thioamide group (-CH2-C(S)NH2) is the essential nucleophilic component for forming the thiazole ring. The presence of the 4-nitrophenyl group introduces a strong electron-withdrawing substituent that modulates the electronic properties and subsequent reactivity of the resulting thiazole heterocycle [1]. This synthetic utility is directly linked to its unique structural features (quantified in Section 3) which differentiate it from secondary thioamide isomers that cannot undergo the same cyclization pathways. This application is fundamental for generating novel heterocyclic libraries for drug discovery and materials science.

Analytical Chemistry & Quality Control: HPLC Method Validation and Impurity Profiling

For analytical chemists and quality control laboratories, this compound serves as a critical reference standard for method validation, particularly in high-performance liquid chromatography (HPLC). The ability to chromatographically resolve 2-(4-nitrophenyl)ethanethioamide from its close isomer N-(4-nitrophenyl)ethanethioamide is paramount, as evidenced by their distinct physicochemical profiles (ΔLogP = -0.45; ΔPSA = +6.95 Ų) [1]. Its use is further supported by commercial availability at a defined purity (e.g., 98.6% by HPLC) . It is optimally used to develop robust separation methods capable of distinguishing the target compound from its isomer, a key requirement for ensuring synthetic fidelity and purity in both research and industrial-scale production batches.

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